molecular formula C29H22ClN3O3S B334202 2-(2-chlorophenyl)-N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)-4-quinolinecarboxamide

2-(2-chlorophenyl)-N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)-4-quinolinecarboxamide

Cat. No.: B334202
M. Wt: 528 g/mol
InChI Key: WIAOSLXDFAXLBU-UHFFFAOYSA-N
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Description

2-(2-chlorophenyl)-N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)-4-quinolinecarboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a quinoline core, a chlorophenyl group, and a sulfonyl-substituted phenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

Common reagents used in these reactions include chlorobenzene, benzoyl chloride, and anhydrous aluminum chloride .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of continuous flow reactors and advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(2-chlorophenyl)-N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)-4-quinolinecarboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield quinoline derivatives with additional functional groups, while reduction may produce simpler amine derivatives.

Scientific Research Applications

2-(2-chlorophenyl)-N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)-4-quinolinecarboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-chlorophenyl)-N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)-4-quinolinecarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinoline derivatives and sulfonyl-substituted phenyl compounds. Examples include:

Uniqueness

2-(2-chlorophenyl)-N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)-4-quinolinecarboxamide is unique due to its specific combination of functional groups and its potential for diverse applications. Its structure allows for various chemical modifications, making it a versatile compound for research and industrial use.

Properties

Molecular Formula

C29H22ClN3O3S

Molecular Weight

528 g/mol

IUPAC Name

2-(2-chlorophenyl)-N-[4-[(4-methylphenyl)sulfonylamino]phenyl]quinoline-4-carboxamide

InChI

InChI=1S/C29H22ClN3O3S/c1-19-10-16-22(17-11-19)37(35,36)33-21-14-12-20(13-15-21)31-29(34)25-18-28(24-7-2-4-8-26(24)30)32-27-9-5-3-6-23(25)27/h2-18,33H,1H3,(H,31,34)

InChI Key

WIAOSLXDFAXLBU-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)NC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=CC=C5Cl

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)NC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=CC=C5Cl

Origin of Product

United States

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